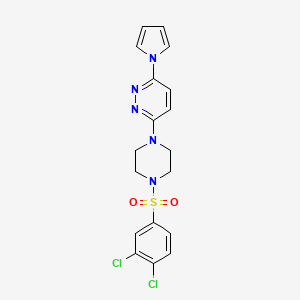

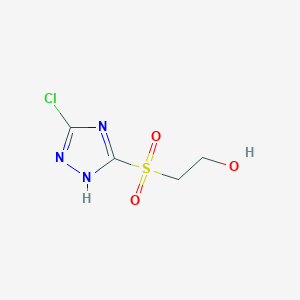

![molecular formula C16H23NO4S B2843395 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide CAS No. 941914-64-3](/img/structure/B2843395.png)

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide, also known as DNMDP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in many physiological processes. The compound has been studied for its potential therapeutic applications, as well as its use as a research tool to understand the mechanisms of carbonic anhydrase inhibition.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that certain sulfonamide derivatives, including those related to the structure , have been synthesized and evaluated for their anticonvulsant activities. For example, a study by Li et al. (2015) designed and synthesized a series of sulfonamide derivatives to assess their anticonvulsant effectiveness using the maximal electroshock shock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. Compounds such as N-(2-(1,1-dimethyl-5,7-dioxo-4,6-diazaspiro[2.4]heptan-6-yl)ethyl)-4-fluorobenzenesulfonamide showed promising results in the MES model, indicating potential applications in the treatment of seizure disorders (Li et al., 2015).

Anticancer Agents

Several studies focus on the anticancer properties of sulfonamide compounds. For instance, Wang et al. (2012) investigated the in vitro and in vivo anticancer activities of a novel sulfonamide compound, demonstrating efficacy against pancreatic cancer cells and tumor xenografts in mice. This research underscores the therapeutic potential of sulfonamide derivatives as anticancer agents, providing a foundation for future development and clinical trials (Wang et al., 2012).

Antimicrobial Activity

The antimicrobial potential of sulfonamide derivatives is also a significant area of research. Ghorab et al. (2017) synthesized a series of novel sulfonamide compounds and evaluated their activity against Mycobacterium tuberculosis. The study highlights the structural-activity relationship and the potential of these compounds in treating tuberculosis, demonstrating the importance of chemical modifications in enhancing antimicrobial efficacy (Ghorab et al., 2017).

Synthetic Chemistry Applications

In synthetic chemistry, sulfonamide compounds are utilized in the synthesis of complex molecular structures. Reddy et al. (2014) developed a novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating the versatility of sulfonamide derivatives in facilitating the synthesis of spiromorpholinotetrahydropyran derivatives. This research contributes to the development of new synthetic methodologies and the synthesis of novel compounds with potential pharmacological applications (Reddy et al., 2014).

properties

IUPAC Name |

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c1-12-5-6-15(13(2)9-12)22(18,19)17-10-14-11-20-16(21-14)7-3-4-8-16/h5-6,9,14,17H,3-4,7-8,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKSHDMFVXCCQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCC2COC3(O2)CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2843314.png)

![4-Chloro-2-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol](/img/structure/B2843320.png)

![3'-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2843324.png)

![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2843330.png)

![Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride](/img/structure/B2843331.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2843332.png)

![N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2843333.png)